2,4-Dicarboxy-methyl-pyridine
CAS No.: 859188-26-4
Cat. No.: VC6683925
Molecular Formula: C8H7NO4
Molecular Weight: 181.147
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 859188-26-4 |
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Molecular Formula | C8H7NO4 |
Molecular Weight | 181.147 |
IUPAC Name | 3-methylpyridine-2,4-dicarboxylic acid |
Standard InChI | InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | GBKJTNBQWNHJNX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1C(=O)O)C(=O)O |
Introduction
Structural Clarification and Nomenclature
The term “2,4-dicarboxy-methyl-pyridine” requires careful interpretation due to potential ambiguities in functional group positioning. Two plausible structural configurations exist:
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Pyridine-2,4-dicarboxylic acid dimethyl ester: Both carboxylic acid groups at positions 2 and 4 are esterified with methyl groups.
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4-Methoxycarbonylpyridine-2-carboxylic acid: A mono-methyl ester at position 4 and a free carboxylic acid at position 2 .
Available data from chemical registries and patents strongly support the second configuration. The compound 4-methoxycarbonylpyridine-2-carboxylic acid (CAS 24195-03-7) is well-documented, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.145 g/mol . By contrast, no verified sources describe the dimethyl ester variant, suggesting the mono-ester form is the primary subject of industrial and academic interest.
Synthesis and Production Methods
Peroxodisulfate-Mediated Carboxamidation
The synthesis of pyridine-2,4-dicarboxylic acid derivatives often begins with 4-cyanopyridine or isonicotinic acid as starting materials. A patented process involves:
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Reaction with formamide and peroxodisulfate:
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Alkaline hydrolysis:
Esterification to 4-Methoxycarbonylpyridine-2-Carboxylic Acid
The mono-methyl ester is synthesized via selective esterification:
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Pyridine-2,4-dicarboxylic acid is treated with methanol under acidic conditions, preferentially esterifying the carboxylic acid at position 4 .
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This method avoids over-esterification, ensuring high yields of the mono-ester product .
Table 1: Key Reaction Parameters for Ester Synthesis
Parameter | Value | Source |
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Reaction Temperature | 70–75°C | |
Catalyst | Sulfuric acid | |
Yield | 87.5% (carboxamide intermediate) | |
Purity (HPLC) | >97% |
Physicochemical Properties
4-Methoxycarbonylpyridine-2-carboxylic acid exhibits distinct physical and chemical characteristics critical for its handling and application:
Table 2: Physicochemical Data
Property | Value |
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Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 366.8 ± 27.0°C (760 mmHg) |
Molecular Formula | C₈H₇NO₄ |
Molecular Weight | 181.145 g/mol |
Flash Point | 175.6 ± 23.7°C |
Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |
LogP (Partition Coefficient) | 0.02 |
The compound’s low LogP value indicates moderate hydrophilicity, favoring solubility in polar solvents like water and acetonitrile. Its stability under ambient conditions (storage at 2–8°C) makes it suitable for long-term storage .
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
Pyridine-2,4-dicarboxylic acid derivatives are pivotal in synthesizing antiviral and antitubercular agents. For example:
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The diacid form (CAS 499-80-9) is a precursor for isoniazid analogs, used in tuberculosis treatment .
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Methyl esters serve as protecting groups in multi-step syntheses, enabling selective functionalization of the pyridine ring .
Coordination Chemistry
The carboxylic acid and ester functionalities allow chelation with metal ions, forming complexes for catalytic applications. For instance:
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